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molecular formula C6H3F2NO2 B070906 2,6-Difluoronicotinic acid CAS No. 171178-50-0

2,6-Difluoronicotinic acid

Cat. No. B070906
M. Wt: 159.09 g/mol
InChI Key: IEVMFAWRTJEFCF-UHFFFAOYSA-N
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Patent
US06713484B2

Procedure details

A solution 2,6-difluoronicotinic acid (7.4 g, 0.046 mmol) and SOCl2 (20 mL) in 1,2-dichloroethane (60 mL) containing DMF (1 drop) is heated under reflux for 4 h, then concentrated to dryness under reduced pressure. The residue is dissolved in Et2O (100 mL), cooled to 0° C., and treated dropwise with concentrated ammonia (10.0 mL, 0.17 mmol). After 10 min the solution is washed with aqueous NaHCO3 and worked up to give 2,6-difluoronicotinamide (5.61 g, 76%). 1H NMR (CDCl3) a 8.70 (1H, dd, J=9.6, 8.3 Hz), 7.00 (1H, ddd, J=8.3, 2.9, 1.1 Hz), 6.71, 6.55 (1H, 1H, 2 brs)
Quantity
7.4 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[N:10]=[C:9]([F:11])[CH:8]=[CH:7][C:3]=1[C:4](O)=[O:5].O=S(Cl)Cl.[NH3:16]>ClCCCl.CN(C=O)C>[F:1][C:2]1[N:10]=[C:9]([F:11])[CH:8]=[CH:7][C:3]=1[C:4]([NH2:16])=[O:5]

Inputs

Step One
Name
Quantity
7.4 g
Type
reactant
Smiles
FC1=C(C(=O)O)C=CC(=N1)F
Name
Quantity
20 mL
Type
reactant
Smiles
O=S(Cl)Cl
Name
Quantity
60 mL
Type
solvent
Smiles
ClCCCl
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C)C=O
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 4 h
Duration
4 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in Et2O (100 mL)
WASH
Type
WASH
Details
After 10 min the solution is washed with aqueous NaHCO3
Duration
10 min

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C(=O)N)C=CC(=N1)F
Measurements
Type Value Analysis
AMOUNT: MASS 5.61 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 77136.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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